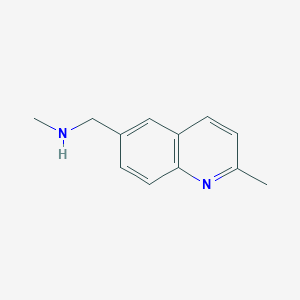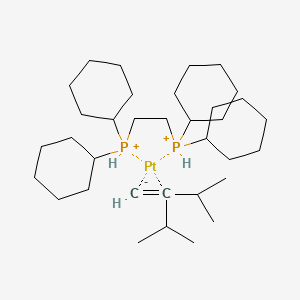
{3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) is an organometallic compound that features a platinum(0) center coordinated to a bis(dicyclohexylphosphino)ethane ligand and a 3-methyl-2-(2-propyl)-1-butene ligand. Organometallic compounds like this one are of significant interest due to their applications in catalysis, materials science, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) typically involves the coordination of the platinum(0) center with the ligands. A common method might include the reaction of a platinum(0) precursor, such as platinum(0) bis(ethylene), with bis(dicyclohexylphosphino)ethane and 3-methyl-2-(2-propyl)-1-butene under inert atmosphere conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds are often scaled-up versions of laboratory synthesis, with additional considerations for purity, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) can undergo various types of chemical reactions, including:
Oxidation: The platinum(0) center can be oxidized to higher oxidation states.
Substitution: Ligands can be substituted with other ligands, altering the compound’s properties.
Addition: The compound can participate in addition reactions with small molecules like hydrogen or carbon monoxide.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like oxygen or peroxides, and substituting ligands such as phosphines or alkenes. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield platinum(II) or platinum(IV) complexes, while substitution reactions could produce new organometallic compounds with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) can be used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology and Medicine
In biology and medicine, organometallic compounds containing platinum are studied for their potential as anticancer agents. The unique coordination environment of platinum can interact with biological molecules, leading to therapeutic effects.
Industry
In industry, such compounds are used in the development of new materials with specific properties, such as conductivity, magnetism, or optical activity. They are also employed in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) involves the coordination of the platinum center with target molecules. This coordination can alter the electronic and steric properties of the target, facilitating various chemical transformations. Molecular targets include unsaturated hydrocarbons, carbonyl compounds, and biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
{3-Methyl-2-(2-propyl)-1-butene}{bis(diphenylphosphino)ethane}platinum(0): Similar structure but with diphenylphosphino ligands.
{3-Methyl-2-(2-propyl)-1-butene}{bis(dimethylphosphino)ethane}platinum(0): Similar structure but with dimethylphosphino ligands.
Uniqueness
The uniqueness of {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) lies in its specific ligand environment, which can influence its reactivity, stability, and catalytic properties. The bulky dicyclohexylphosphino ligands can provide steric protection to the platinum center, enhancing its stability and selectivity in catalytic applications.
Propriétés
Formule moléculaire |
C34H65P2Pt+ |
|---|---|
Poids moléculaire |
730.9 g/mol |
Nom IUPAC |
dicyclohexyl(2-dicyclohexylphosphaniumylethyl)phosphanium;3-methanidylidene-2,4-dimethylpentane;platinum |
InChI |
InChI=1S/C26H48P2.C8H15.Pt/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-6(2)8(5)7(3)4;/h23-26H,1-22H2;5-7H,1-4H3;/q;-1;/p+2 |
Clé InChI |
RCAMONOVJOKPMV-UHFFFAOYSA-P |
SMILES canonique |
CC(C)C(=[CH-])C(C)C.C1CCC(CC1)[PH+](CC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)

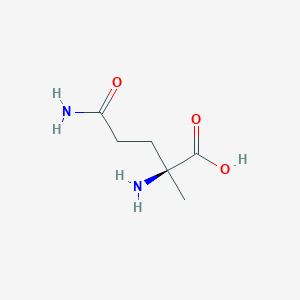

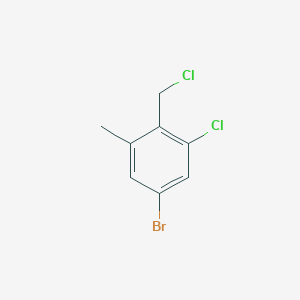
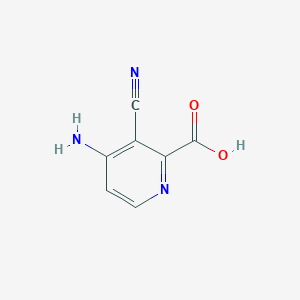
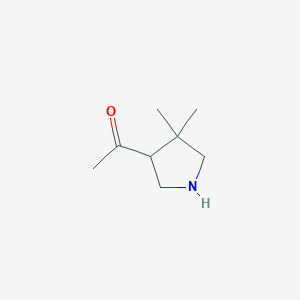
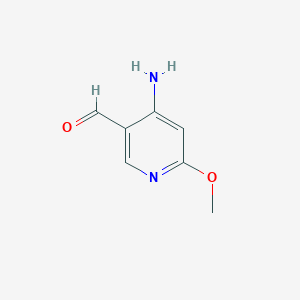
![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)
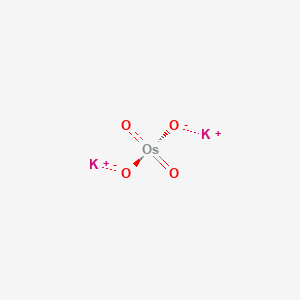
![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)


